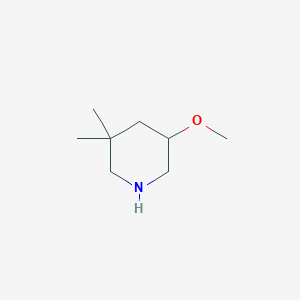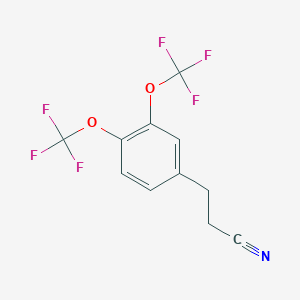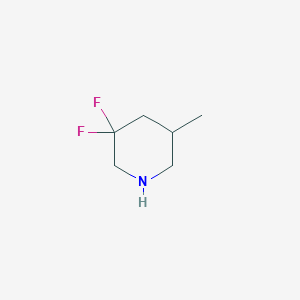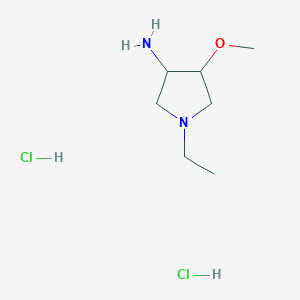
(1S)-2-amino-1-methylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-amino-1-methyl-cyclopentanol is a chiral compound with a cyclopentane ring structure It features an amino group and a hydroxyl group attached to the first and second carbon atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-amino-1-methyl-cyclopentanol typically involves the reduction of a suitable precursor, such as a ketone or an oxime. One common method is the reduction of 2-amino-1-methyl-cyclopentanone using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (1S,2S)-2-amino-1-methyl-cyclopentanol may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon to facilitate the reduction of the precursor compound under high pressure and temperature conditions. The choice of catalyst and reaction parameters is crucial to obtaining high yields and purity of the desired product.
化学反应分析
Types of Reactions
(1S,2S)-2-amino-1-methyl-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-amino-1-methyl-cyclopentanone.
Reduction: Formation of 2-amino-1-methyl-cyclopentanol derivatives.
Substitution: Formation of N-alkylated derivatives of (1S,2S)-2-amino-1-methyl-cyclopentanol.
科学研究应用
(1S,2S)-2-amino-1-methyl-cyclopentanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (1S,2S)-2-amino-1-methyl-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
(1R,2R)-2-amino-1-methyl-cyclopentanol: A stereoisomer with different spatial arrangement of functional groups.
2-amino-1-methyl-cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
2-amino-1-methyl-cyclopentane: Lacks the hydroxyl group present in (1S,2S)-2-amino-1-methyl-cyclopentanol.
Uniqueness
(1S,2S)-2-amino-1-methyl-cyclopentanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with specific target interactions.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
(1S)-2-amino-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5?,6-/m0/s1 |
InChI 键 |
KKBCPZUWBKCECT-GDVGLLTNSA-N |
手性 SMILES |
C[C@@]1(CCCC1N)O |
规范 SMILES |
CC1(CCCC1N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)
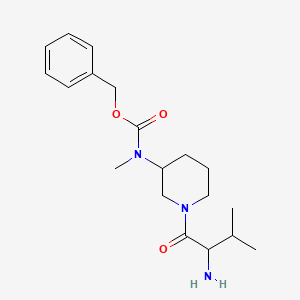

![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
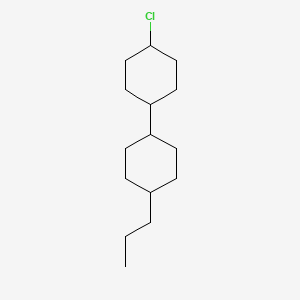
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)
